molecular formula C11H8FIN2O B13479912 1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one

Cat. No.: B13479912
M. Wt: 330.10 g/mol
InChI Key: CNDBQWWJBYDMRQ-UHFFFAOYSA-N
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Description

1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one is a synthetic organic compound that belongs to the class of pyrazole derivatives. Pyrazole derivatives are known for their diverse pharmacological properties and are widely used in medicinal chemistry for the development of new therapeutic agents.

Preparation Methods

The synthesis of 1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-fluoroacetophenone and 4-iodopyrazole.

    Reaction Conditions: The reaction is carried out under controlled conditions, often involving the use of a base such as potassium carbonate and a solvent like dimethylformamide (DMF).

    Synthetic Route: The key step involves the nucleophilic substitution of the fluorine atom in 2-fluoroacetophenone with the 4-iodopyrazole moiety, resulting in the formation of the desired product.

    Purification: The crude product is purified using techniques such as column chromatography to obtain the final compound in high purity.

Chemical Reactions Analysis

1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where the iodine atom can be replaced with other functional groups using reagents like sodium azide or organometallic reagents.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used, leading to a variety of functionalized derivatives.

Scientific Research Applications

1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one has several scientific research applications, including:

    Medicinal Chemistry: The compound is used as a building block for the synthesis of potential therapeutic agents targeting various diseases, including cancer and infectious diseases.

    Biological Studies: It is employed in biological studies to investigate its effects on cellular pathways and molecular targets.

    Chemical Biology: The compound is used in chemical biology research to study its interactions with biomolecules and its potential as a chemical probe.

    Industrial Applications: It finds applications in the development of new materials and chemical processes in the pharmaceutical and chemical industries.

Mechanism of Action

The mechanism of action of 1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity, and influencing cellular processes. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

1-(2-Fluoro-6-(4-iodo-1h-pyrazol-1-yl)phenyl)ethan-1-one can be compared with other similar compounds, such as:

Properties

Molecular Formula

C11H8FIN2O

Molecular Weight

330.10 g/mol

IUPAC Name

1-[2-fluoro-6-(4-iodopyrazol-1-yl)phenyl]ethanone

InChI

InChI=1S/C11H8FIN2O/c1-7(16)11-9(12)3-2-4-10(11)15-6-8(13)5-14-15/h2-6H,1H3

InChI Key

CNDBQWWJBYDMRQ-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=C(C=CC=C1F)N2C=C(C=N2)I

Origin of Product

United States

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